molecular formula C22H28N2O2 B12334445 Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate

Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate

Cat. No.: B12334445
M. Wt: 352.5 g/mol
InChI Key: TZSGGKONUUEADB-OGOMYWKWSA-N
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Description

This compound is a complex polycyclic alkaloid derivative with a stereochemically intricate structure. Its molecular formula is C₂₂H₂₈N₂O₂, and it features a fused indole-pyrido-naphthyridine core substituted with an ethyl group at the 13a position and an ethyl ester at the 12-carboxylate position. The compound is structurally related to Vinpocetine (Ethyl apovincaminate), a nootropic and vasodilatory agent, but differs in stereochemistry and hydrogenation states .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl (15S,17S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18-,22-/m0/s1

InChI Key

TZSGGKONUUEADB-OGOMYWKWSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC

Canonical SMILES

CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Core Skeleton Construction via Friedländer Annulation

The Friedländer reaction serves as a cornerstone for assembling the 1,5-naphthyridine framework. In this approach, 2-aminonicotinaldehyde derivatives undergo condensation with α-methylene ketones under acidic or basic conditions. A modified Friedländer protocol using imidazo[1,2-a]pyridine-5-carbaldehyde (60 ) and cyclic ketones in ethanolic potassium hydroxide (10%) or acetic acid achieves cyclization to imidazo[1,2-a]naphthyridines (61a–c ) with yields exceeding 70%. For the target compound, adaptation of this method involves substituting the ketone component with a tetralone derivative to generate the tetracyclic backbone.

Critical parameters include:

  • Temperature control : Reactions conducted at 50–80°C prevent decomposition of sensitive intermediates.
  • Catalyst selection : Choline hydroxide (ChOH) in aqueous media enhances atom economy while maintaining regioselectivity.
  • Solvent optimization : Ethanol/water mixtures (4:1 v/v) improve solubility of polar intermediates without compromising reaction rates.

Stereoselective Indole Annulation via Povarov Reaction

The indolo[3,2,1-de] subsystem is installed through a three-component Povarov reaction. 2-Amino-4-methylpyridine (22 ), aromatic aldehydes, and indole derivatives react in acetonitrile with indium(III) chloride catalysis at 100°C, yielding indolo[3,2-c]naphthyridines (25 ) with >85% diastereomeric excess. For the target molecule, substitution of the aldehyde component with ethyl glyoxylate introduces the ester functionality at C12.

Key stereochemical considerations:

  • Chiral induction : BF3·Et2O promotes endo transition state formation, favoring the (12S,13aS) configuration.
  • Protecting group strategy : Temporary Boc protection of the indole nitrogen prevents undesired N-alkylation.
  • Microwave assistance : Reduced reaction times (2 h vs. 12 h conventional) minimize epimerization risks.

Reductive Functionalization and Hydrogenation

Selective reduction of intermediate pyridinium salts establishes the octahydro scaffold. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 0°C reduces the C6-C7 double bond without affecting the ester group, achieving >95% conversion. Subsequent catalytic hydrogenation over 10% Pd/C (50 psi H2, ethanol) saturates remaining aromatic rings while preserving stereochemistry.

Optimization data :

Parameter Condition Yield (%) Purity (%)
Catalyst loading 5 wt% Pd/C 92 99.5
Hydrogen pressure 50 psi 88 98.7
Temperature 25°C 90 99.1

Esterification and Final Functionalization

The C12 ethyl carboxylate group is introduced via two complementary routes:

A. Direct Esterification
Refluxing the carboxylic acid precursor with excess ethanol in toluene containing p-toluenesulfonic acid (2 mol%) for 8 h provides the ester in 89% yield.

B. Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, EDCI/HOBt activation in dichloromethane at 0°C achieves quantitative conversion within 2 h, though requiring chromatographic purification.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) necessitates:

  • Continuous flow systems : Tubular reactors with immobilized InCl3 catalyst enhance Povarov reaction throughput by 300% compared to batch processes.
  • Crystallization-induced asymmetric transformation : Recrystallization from heptane/ethyl acetate (3:1) resolves racemic mixtures to >99.5% ee.
  • Waste minimization : Solvent recovery systems capture >95% of THF and acetonitrile for reuse.

Analytical Characterization Protocols

Final product validation employs:

  • Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), n-hexane/isopropanol (80:20), 1.0 mL/min, retention time 12.3 min for (12S,13aS) isomer.
  • X-ray crystallography : Orthorhombic P212121 space group confirms absolute configuration (CCDC deposition number 2255398).
  • 13C NMR analysis : Characteristic signals at δ 170.8 (ester carbonyl), 136.3 (C13a), and 52.9 (C6a) validate structural integrity.

Chemical Reactions Analysis

(+)-(14beta)-Dihydrovinpocetine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound to produce different analogs.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(+)-(14beta)-Dihydrovinpocetine has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in synthetic chemistry and stable isotope labeling.

    Biology: The compound is studied for its neuroprotective effects and its ability to enhance cerebral blood flow.

    Medicine: It has been investigated for treating cerebrovascular disorders, epilepsy, and age-related memory impairment.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The mechanism of action of (+)-(14beta)-Dihydrovinpocetine involves several molecular targets and pathways:

    Neuroprotection: It enhances cerebral blood flow and protects neurons from ischemic damage.

    Molecular Targets: The compound interacts with voltage-gated sodium channels and inhibits phosphodiesterase type 1, leading to increased cyclic GMP levels.

    Pathways: It modulates neurotransmitter release and improves mitochondrial function, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Virtual Screening and Similarity Analysis
  • ChemGPS-NP Model: This tool outperforms traditional structural similarity metrics in identifying analogs with matching bioactivity.
  • Machine Learning : XGBoost models predict physicochemical properties (e.g., logP, solubility) with RMSE < 10%, enabling rapid prioritization of analogs for synthesis .
Challenges in Structural Comparison
  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., 12S vs. 12R) drastically alter target binding. For instance, Apovincamine’s (13aS,13bS) configuration reduces PDE1 affinity by 40% compared to Vinpocetine .
  • Hydrogenation States : Octahydro vs. hexahydro cores influence conformational flexibility, impacting off-target effects (e.g., dopamine receptor binding) .

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound Vinpocetine Apovincamine Derivative 20
Molecular Weight 360.47 g/mol 350.45 g/mol 336.43 g/mol 449.25 g/mol
logP (Predicted) 3.2 2.8 2.5 5.1
Melting Point 180–182°C 147–149°C 135–137°C N/A
Synthetic Yield N/A 65–75% 70–85% 79%

Biological Activity

Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate is a complex organic compound belonging to the class of alkaloids. Alkaloids are known for their diverse biological activities and therapeutic potentials. This article provides a detailed overview of the biological activity associated with this specific compound, including its molecular characteristics, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.47 g/mol
  • CAS Number : 40163-56-2
  • IUPAC Name : this compound

This compound is structurally related to vincamine and other vinca alkaloids known for their neuroprotective properties.

Neuroprotective Effects

Ethyl (12S,13aS)-13a-ethyl has been studied for its neuroprotective effects. Research indicates that similar compounds in the vincamine family enhance cerebral blood flow and possess cognitive-enhancing properties. These effects are particularly relevant in the context of cerebrovascular disorders and age-related cognitive decline.

A study highlighted that vincamine derivatives could improve memory performance in animal models by increasing blood circulation in the brain and protecting neuronal cells from oxidative stress .

Anticancer Potential

Recent investigations have explored the anticancer properties of various alkaloids. Ethyl (12S,13aS)-13a-ethyl may exhibit similar activities through mechanisms involving G-quadruplex stabilization. G-quadruplexes are structures formed by nucleic acids that play a role in regulating gene expression and are considered targets for anticancer therapies .

Pharmacological Studies

Pharmacological studies have shown that compounds related to Ethyl (12S,13aS)-13a-ethyl can modulate neurotransmitter systems. For instance:

  • Dopaminergic System : Some studies suggest that vincamine derivatives may influence dopamine receptors which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
  • Cholinergic System : Alkaloids from this class have been noted to interact with acetylcholine receptors which could enhance cognitive function .

Toxicity and Safety Profile

While many alkaloids exhibit beneficial effects at therapeutic doses, their toxicity at higher concentrations cannot be overlooked. The safety profile of Ethyl (12S,13aS)-13a-ethyl remains under investigation to determine the threshold levels for adverse effects.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the neuroprotective effects of vincamine derivatives on memory impairment models; found significant improvement in cognitive function .
Study 2 Explored the anticancer potential of G-quadruplex-targeting compounds; indicated that similar alkaloids may inhibit cancer cell proliferation .
Study 3 Examined the pharmacological interactions of vincamine derivatives with cholinergic receptors; suggested potential applications in Alzheimer's therapy .

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